molecular formula C21H26FN3O3S B2661582 1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-phenylurea CAS No. 898406-78-5

1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-phenylurea

Cat. No. B2661582
CAS RN: 898406-78-5
M. Wt: 419.52
InChI Key: UKPJDOUHBWLMSC-UHFFFAOYSA-N
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Description

1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-phenylurea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is classified as a protein kinase inhibitor. TAK-659 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Sulfonamide Compounds: Innovations and Applications

Sulfonamide Inhibitors and Therapeutic Applications Sulfonamides represent a significant class of synthetic bacteriostatic antibiotics that have expanded beyond their initial antimicrobial applications to include roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent research has highlighted their utility in addressing a wide array of conditions, including cancer, glaucoma, inflammation, and dandruff, demonstrating the versatility of sulfonamide derivatives in drug development (Gulcin & Taslimi, 2018).

Environmental Impact and Degradation of Polyfluoroalkyl Chemicals The environmental fate of polyfluoroalkyl chemicals, which may include sulfonamide-related structures, is a significant concern. Studies have focused on the microbial degradation pathways and environmental persistence of these compounds, emphasizing the need to understand their long-term impact on ecosystems and human health (Liu & Avendaño, 2013).

Molecular Pharmacology and Ligand Evaluation Research into the molecular pharmacology of sulfonamide compounds, including evaluations of their binding affinities and the role of pharmacophoric groups, provides insight into the design of more effective therapeutic agents with enhanced selectivity and potency (Sikazwe et al., 2009).

properties

IUPAC Name

1-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S/c1-16-15-19(10-11-20(16)22)29(27,28)25-14-6-5-9-18(25)12-13-23-21(26)24-17-7-3-2-4-8-17/h2-4,7-8,10-11,15,18H,5-6,9,12-14H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPJDOUHBWLMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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